molecular formula C23H28BrN3O9 B14767309 Thalidomide-O-acetamido-PEG3-C2-Br

Thalidomide-O-acetamido-PEG3-C2-Br

Cat. No.: B14767309
M. Wt: 570.4 g/mol
InChI Key: PXSXOOTXMKEKPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-O-acetamido-PEG3-C2-Br: is a synthetic compound that incorporates a thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is primarily used in the development of PROTAC (PROteolysis TArgeting Chimeras) technology, which is a novel approach to target protein degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-O-acetamido-PEG3-C2-Br involves several steps:

    Thalidomide Derivatization: Thalidomide is first modified to introduce an acetamido group.

    PEG Linker Attachment: A PEG3 linker is then attached to the modified thalidomide.

The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide

Properties

Molecular Formula

C23H28BrN3O9

Molecular Weight

570.4 g/mol

IUPAC Name

N-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide

InChI

InChI=1S/C23H28BrN3O9/c24-6-8-33-10-12-35-13-11-34-9-7-25-19(29)14-36-17-3-1-2-15-20(17)23(32)27(22(15)31)16-4-5-18(28)26-21(16)30/h1-3,16H,4-14H2,(H,25,29)(H,26,28,30)

InChI Key

PXSXOOTXMKEKPR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.